Cas no 551-16-6 (6-Aminopenicillanic acid)
6-Aminopenicillanic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Aminopenicillanic acid
- 6-APA
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-
- 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- aminopenicillanic acid
- (+)-6-Aminopenicillanic Acid
- (2S,5R,6R)-6-AMino-3,3-diMethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 6-Amino
- 6-AMINO PENICILLINIC ACID
- 6-Aminopenicillansure
- 6-aps
- AMoxicillin Related CoMpound A
- penicin
- penin
- Mesosulli
- Cefdinir Impurity H
- Phenacyl 6-aminopenicillinate
- 6-Aminopenicillamine acid
- 6-aminopenicillanate
- 6-Aminopenicillanicacid
- QR0C4R7XVN
- 6beta-aminopenicillanic acid
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carbon
- Ampicillin EP impurity A
- SCHEMBL66332
- CHEMBL1236749
- CLOXACILLIN SODIUM IMPURITY C [EP IMPURITY]
- (2S,5R,6R)-(+)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- NCGC00160198-01
- 6-amino-2,2-dimethylpenam-3alpha-carboxylic acid
- AI3-52557
- AMOXICILLIN SODIUM IMPURITY A [EP IMPURITY]
- DTXSID7046097
- BENZYLPENICILLIN POTASSIUM IMPURITY A [EP IMPURITY]
- DTXCID5026097
- (2S)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- PHENOXYMETHYLPENICILLIN IMPURITY C [EP IMPURITY]
- KS-5277
- A830497
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carbonsaeure
- NSC-50071
- EC 208-993-4
- AC-11282
- 6beta-amino-2,2-dimethylpenam-3alpha-carboxylic acid
- EINECS 208-993-4
- SR-01000640154-1
- MFCD00005176
- s5035
- 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,6R)-
- (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
- AMOXICILLIN TRIHYDRATE IMPURITY A [EP IMPURITY]
- (3S, 5R, 6R)-6-amino-2,2-dimethylpenam-3-carboxylic acid
- OXACILLIN SODIUM MONOHYDRATE IMPURITY A [EP IMPURITY]
- STR03060
- A0800
- Q2823234
- 6-aminopenicillinic acid (6-APA)
- HY-W013549
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (6-Aminopenicillanic Acid)
- bmse000312
- FLUCLOXACILLIN SODIUM MONOHYDRATE IMPURITY C [EP IMPURITY]
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
- UNII-QR0C4R7XVN
- (2S,5R,6R)-6-AMINO-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID
- AKOS015907713
- amino penicillanic acid
- Flucloxacillin impurity C, European Pharmacopoeia (EP) Reference Standard
- PHENOXYMETHYLPENICILLIN (BENZATHINE) TETRAHYDRATE IMPURITY C [EP IMPURITY]
- rel-(2R,6S)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- W-105586
- CAS-551-16-6
- 551-16-6
- 6-aminopenici llanic acid
- AMPICILLIN TRIHYDRATE IMPURITY A [EP IMPURITY]
- X1E
- (+)-6-Aminopenicillanic acid, 96%
- 6-APA (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Penicin Penin
- Epitope ID:117703
- EN300-114057
- AMPICILLIN IMPURITY A [EP IMPURITY]
- NGHVIOIJCVXTGV-ALEPSDHESA-N
- FLUCLOXACILLIN MAGNESIUM OCTAHYDRATE IMPURITY C [EP IMPURITY]
- NSC 50071
- PHENOXYMETHYLPENICILLIN POTASSIUM IMPURITY C [EP IMPURITY]
- 6-aminopenicillanic-acid
- 6-AMINOPENICILLANIC ACID [MI]
- BCP13375
- PIPERACILLIN SODIUM IMPURITY H [EP]
- 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
- Z1269203097
- [2S-(2alpha,5alpha,6beta)]-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- BDBM50420257
- CHEBI:16705
- (3S,5R,6R)-6-amino-2,2-dimethylpenam-3-carboxylic acid
- 09070_FLUKA
- BENZYLPENICILLIN SODIUM IMPURITY A [EP IMPURITY]
- CS-W014265
- 6-amino-penicillanic acid
- C02954
- Tox21_111749
- DICLOXACILLIN SODIUM IMPURITY C [EP IMPURITY]
- NS00011463
- s12351
- SULBACTAM SODIUM IMPURITY B [EP IMPURITY]
- (+)-6-Aminopenicillanic acid, analytical standard
- CCG-50809
- Amoxicillin Trihydrate Imp. A
- Penicillin EP impurity A
- Piperacillin Impurity H
- BRD-K30284967-001-01-8
- HY-W013549R
- FA36389
- 6-Aminopenicillanic acid (Standard)
-
- MDL: MFCD00005176
- Inchi: 1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
- InChI Key: NGHVIOIJCVXTGV-ALEPSDHESA-N
- SMILES: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)N)=O
- BRN: 15080
Computed Properties
- Exact Mass: 216.05700
- Monoisotopic Mass: 216.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Powder
- Density: 1.3418 (rough estimate)
- Melting Point: 198-200 °C (dec.) (lit.)
- Boiling Point: 460.2°C at 760 mmHg
- Flash Point: 232.1°C
- Refractive Index: 1.6300 (estimate)
- PH: 3.4 (100g/l, H2O)
- Solubility: 2.46g/l
- Water Partition Coefficient: Soluble in water and hydrochoric acid.
- PSA: 108.93000
- LogP: 0.09880
- Merck: 458
- Specific Rotation: 276.3 º (c=1.2, 0.1N HCl 22 ºC)
- Optical Activity: [α]22/D +276.3°, c = 1.2 in 0.1 M HCl
- Solubility: Slightly soluble in water, insoluble in butyl acetate, ethanol or acetone
6-Aminopenicillanic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H317,H334
- Warning Statement: P261,P280,P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R42/43
- Safety Instruction: S22-S36/37-S45-S37-S24
- FLUKA BRAND F CODES:10
- RTECS:XH8225000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:S24;S37;S45
- Risk Phrases:R42/43
6-Aminopenicillanic acid Customs Data
- HS CODE:2941109300
- Customs Data:
China Customs Code:
2941109300Overview:
2941109300. 6Aminopenicillanic acid(6APA). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:Q(Customs clearance form for imported drugs). Minimum tariff:4.0%. general tariff:20.0%
Declaration elements:
Product Name, packing
Summary:
2941109300. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:Q(report of inspection of soundness on import medicines). MFN tariff:4.0%. General tariff:20.0%
6-Aminopenicillanic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A70909-10G |
6-Aminopenicillanic acid |
551-16-6 | 10g |
¥344.15 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A70909-50G |
6-Aminopenicillanic acid |
551-16-6 | 50g |
¥1086.88 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800149-2.5kg |
(+)-6-Aminopenicillanic acid |
551-16-6 | 98% | 2.5kg |
¥1,880.00 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1031514-15MG |
6-Aminopenicillanic acid |
551-16-6 | 15mg |
¥11253.66 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000889 |
6-Aminopenicillanic acid |
551-16-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25658-100mg |
6-APA |
551-16-6 | ,HPLC≥98% | 100mg |
¥150.00 | 2021-09-02 | |
| ChemScence | CS-W014265-500mg |
6-Aminopenicillanic acid |
551-16-6 | ≥98.0% | 500mg |
$50.0 | 2022-04-27 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17128-5g |
6-APA |
551-16-6 | BR,98% | 5g |
¥50.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17128-25g |
6-APA |
551-16-6 | BR,98% | 25g |
¥80.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17128-100g |
6-APA |
551-16-6 | BR,98% | 100g |
¥210.00 | 2021-09-02 |
6-Aminopenicillanic acid Suppliers
6-Aminopenicillanic acid Related Literature
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Wasia Rasheed,Muhammad Raza Shah,Mehdi Hasan Kazmi,Tabassum Mahboob,Madiha Rehman New J. Chem. 2016 40 3793
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Farveh Saberi,Somayeh Ostovar,Roya Behazin,Alireza Rezvani,Ali Ebrahimi,Hamid Reza Shaterian New J. Chem. 2020 44 20688
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Farveh Saberi,Somayeh Ostovar,Roya Behazin,Alireza Rezvani,Ali Ebrahimi,Hamid Reza Shaterian New J. Chem. 2020 44 20688
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4. Synthesis of (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, a potent broad spectrum β-lactamase inhibitor, from 6-aminopenicillanic acidNeal F. Osborne,Richard J. Atkins,Nigel J. P. Broom,Steven Coulton,John B. Harbridge,Michael A. Harris,Irene Stirling-Fran?ois,Graham Walker J. Chem. Soc. Perkin Trans. 1 1994 179
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5. The aminolysis of penicillin derivatives. Rate constants for the formation and breakdown of the tetrahedral addition intermediateNigel P. Gensmantel,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1979 137
Additional information on 6-Aminopenicillanic acid
Introduction to 6-Aminopenicillanic Acid (CAS No. 551-16-6)
6-Aminopenicillanic acid, with the chemical identifier CAS No. 551-16-6, is a fundamental intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of β-lactam antibiotics. This compound, characterized by its amine and carboxylic acid functional groups, is a derivative of penicillin and serves as a cornerstone in the development of numerous life-saving medications. Its significance extends beyond mere chemical structure; it embodies the intersection of organic synthesis, medicinal chemistry, and microbiology, making it a subject of extensive research and industrial application.
The structure of 6-Aminopenicillanic acid consists of a β-lactam ring fused with an acylamino side chain, which is a hallmark feature of penicillin derivatives. This architecture not only confers antibacterial activity but also offers a scaffold for structural modifications aimed at enhancing pharmacological properties such as efficacy, spectrum of activity, and pharmacokinetics. The compound’s ability to act as a precursor in the synthesis of various antibiotics underscores its importance in modern medicine.
In recent years, advancements in synthetic methodologies have refined the production of 6-Aminopenicillanic acid, enabling more efficient and sustainable processes. These innovations have been driven by the need to meet global demand for antibiotics while minimizing environmental impact. For instance, biocatalytic approaches have emerged as promising alternatives to traditional chemical synthesis, leveraging enzymes to achieve higher selectivity and yields. Such developments align with broader trends in green chemistry, emphasizing sustainability and reducing waste in pharmaceutical manufacturing.
The therapeutic relevance of 6-Aminopenicillanic acid is underscored by its role in the development of novel antibiotics capable of combating resistant bacterial strains. The rise of antibiotic resistance has necessitated the discovery of new therapeutic agents, and 6-Aminopenicillanic acid continues to be a critical building block in this endeavor. Researchers are exploring modifications to its structure to enhance its binding affinity to bacterial enzymes while minimizing toxicity to host organisms. This has led to the identification of compounds with improved efficacy against Gram-positive and Gram-negative bacteria alike.
Moreover, 6-Aminopenicillanic acid has found applications beyond antibiotic synthesis. Its unique chemical properties make it valuable in research settings where structural analogs are synthesized to study enzyme inhibition mechanisms. Such studies contribute to our understanding of bacterial pathogenesis and aid in the design of targeted therapies. The compound’s versatility is further highlighted by its use in biochemical assays, where it serves as a reference standard for quantifying related penicillin derivatives.
Recent studies have also explored the potential of 6-Aminopenicillanic acid in non-pharmaceutical applications. For instance, its derivatives have been investigated for their chelating properties, which could be exploited in metal ion sequestration technologies. This dual functionality—both as a pharmaceutical intermediate and an industrial chemical—underscores its broad utility and economic importance.
The industrial production of 6-Aminopenicillanic acid is typically achieved through fermentation processes involving penicillin-producing microorganisms followed by chemical hydrolysis and purification steps. However, ongoing research aims to optimize these processes further by employing genetic engineering techniques to enhance microbial productivity. Such efforts not only improve cost-efficiency but also reduce reliance on petrochemical feedstocks, aligning with sustainable manufacturing practices.
From an academic perspective, 6-Aminopenicillanic acid remains a staple in medicinal chemistry education due to its historical significance and structural complexity. It exemplifies how modifications at specific positions within a molecular framework can dramatically alter biological activity—a principle that continues to guide drug discovery efforts worldwide. Textbooks and research papers frequently cite this compound as a paradigm for understanding β-lactam chemistry.
The regulatory landscape governing the use of 6-Aminopenicillanic acid reflects its dual role as both an intermediate and an end-product in pharmaceutical manufacturing. Regulatory agencies require stringent quality control measures to ensure purity and consistency across batches produced by different manufacturers. These measures are essential not only for compliance but also for maintaining therapeutic efficacy and patient safety.
In conclusion, 6-Aminopenicillanic acid (CAS No. 551-16-6) stands as a testament to the intricate relationship between chemistry and medicine. Its continued relevance in antibiotic development underscores the importance of investing in research that builds upon well-established intermediates like this one while exploring innovative synthetic routes forward toward more sustainable practices future directions will likely see further refinementof production methods integration biocatalysis renewable feedstocks alongside exploration novel applications beyond traditional pharmaceuticals ensuring long-term value both scientific community broader society.
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